molecular formula C15H19N3O2 B7475450 N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

カタログ番号 B7475450
分子量: 273.33 g/mol
InChIキー: KHTSVXOIUWPPCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of compounds called lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.

作用機序

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide targets the TCA cycle in cancer cells, which is upregulated in response to the high energy demands of rapidly dividing cancer cells. By inhibiting key enzymes in the TCA cycle, this compound disrupts the metabolic balance of cancer cells, leading to increased oxidative stress, reduced ATP production, and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, and to sensitize cancer cells to radiation therapy.

実験室実験の利点と制限

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to induce apoptosis through multiple pathways, and its synergistic effects with other chemotherapeutic agents. However, its limitations include its relatively short half-life and the need for intravenous administration, which may limit its clinical utility.

将来の方向性

There are several future directions for research on N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, including the development of new formulations and delivery methods to improve its pharmacokinetics and clinical efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in combination with other targeted agents and immunotherapies.

合成法

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide can be synthesized through a multistep process involving the condensation of 3-methyl-2-oxobenzimidazole and cyclopentanone, followed by the addition of acetyl chloride and subsequent purification steps. The synthesis method has been optimized to yield high purity and potency of the compound.

科学的研究の応用

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, ovarian, and hematological malignancies. It has been shown to selectively target cancer cells while sparing normal cells, leading to reduced toxicity and improved efficacy. In clinical trials, this compound has demonstrated promising results as a single agent or in combination with other chemotherapeutic agents.

特性

IUPAC Name

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-12-8-4-5-9-13(12)18(15(17)20)10-14(19)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTSVXOIUWPPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。